![molecular formula C19H20N2O4S B2603304 3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide CAS No. 1015717-46-0](/img/structure/B2603304.png)

3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

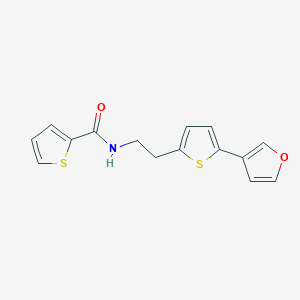

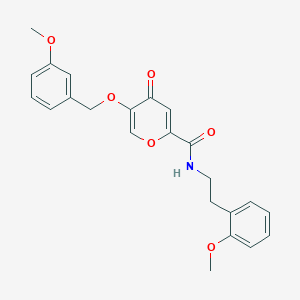

The compound “3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide” is a complex organic molecule. It contains a benzenesulfonyl group, a 2-oxopyrrolidin-1-yl group, and a propanamide group. These groups are common in many pharmaceuticals and bioactive compounds .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The benzenesulfonyl group would provide aromaticity, the 2-oxopyrrolidin-1-yl group would introduce a cyclic structure, and the propanamide group would contribute to the polarity of the molecule .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the benzenesulfonyl group might undergo electrophilic aromatic substitution, the 2-oxopyrrolidin-1-yl group might participate in ring-opening reactions, and the propanamide group could be involved in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, its solubility would be affected by the polarity of its functional groups, its stability might be influenced by the aromaticity of the benzenesulfonyl group, and its reactivity could be determined by the presence of the 2-oxopyrrolidin-1-yl and propanamide groups .科学的研究の応用

Herbicidal Activity

One significant application of compounds related to "3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide" includes their role in agriculture as potential herbicides. For instance, novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives have been synthesized for weed control. These compounds exhibit remarkable herbicidal activity against various weeds, indicating their potential as novel herbicide candidates. The exploration of such sulfonamide derivatives showcases the chemical's versatility and its possible contributions to agricultural science, providing efficient and possibly more environmentally friendly weed control solutions (Xie et al., 2014).

Organic Synthesis and Catalysis

In the realm of organic chemistry, related compounds have been utilized in the synthesis of diverse organic molecules. For example, the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes under air, using a palladium-copper catalyst system, highlights the compound's role in facilitating complex chemical reactions. This application underscores the potential of such chemicals in enhancing the efficiency and selectivity of synthetic organic reactions, contributing to the development of novel compounds with varied applications (Miura et al., 1998).

Enzyme Inhibition

Furthermore, derivatives of benzenesulfonamides, including those structurally related to "3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide", have shown promise as inhibitors of various enzymes. For instance, they have been explored as potent inhibitors of membrane-bound phospholipase A2, demonstrating significant therapeutic potential in the treatment of conditions like myocardial infarction by reducing the size of the infarction in experimental models (Oinuma et al., 1991).

Antimicrobial and Anticonvulsant Activities

Additionally, certain N-substituted derivatives have been reported to exhibit antimicrobial activities against various bacterial strains. This highlights the potential of such compounds in the development of new antibacterial agents, addressing the growing concern of antibiotic resistance (Khalid et al., 2016). Moreover, hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides have shown anticonvulsant activity, suggesting their utility in developing treatments for epilepsy and other seizure disorders (Kamiński et al., 2016).

特性

IUPAC Name |

3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4S/c22-18(11-13-26(24,25)17-8-2-1-3-9-17)20-15-6-4-7-16(14-15)21-12-5-10-19(21)23/h1-4,6-9,14H,5,10-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROICKXNAURMBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzenesulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]propanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-[1-(5-Phenyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2603222.png)

![[4-(5-Chloropyridin-2-yl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2603225.png)

![2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2603231.png)

![N-[1-[1-(4-Cyanophenyl)-5-methylpyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2603233.png)

![N-[Phenyl(1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2603237.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid](/img/structure/B2603238.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2603240.png)

![N~1~-(1,3-benzodioxol-5-ylmethyl)-2-(1-methyl-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl)acetamide](/img/structure/B2603242.png)

![1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone](/img/structure/B2603244.png)